ethyl 4-({[5-(2-hydroxyethyl)-4-methyl-6-oxo-2-phenylpyrimidin-1(6H)-yl]acetyl}amino)benzoate
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Overview
Description
Ethyl 4-({[5-(2-hydroxyethyl)-4-methyl-6-oxo-2-phenylpyrimidin-1(6H)-yl]acetyl}amino)benzoate is a complex organic compound with a unique structure that includes a pyrimidine ring, a benzoate ester, and various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-({[5-(2-hydroxyethyl)-4-methyl-6-oxo-2-phenylpyrimidin-1(6H)-yl]acetyl}amino)benzoate typically involves multiple steps. One common approach is to start with the preparation of the pyrimidine ring, followed by the introduction of the hydroxyethyl and phenyl groups. The final step involves the esterification of the benzoic acid derivative with ethanol under acidic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to increase yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-({[5-(2-hydroxyethyl)-4-methyl-6-oxo-2-phenylpyrimidin-1(6H)-yl]acetyl}amino)benzoate can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carboxylic acid.
Reduction: The keto group in the pyrimidine ring can be reduced to a hydroxyl group.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine (Br2) or nitric acid (HNO3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyethyl group would yield a carboxylic acid derivative, while reduction of the keto group would produce a hydroxyl derivative.
Scientific Research Applications
Ethyl 4-({[5-(2-hydroxyethyl)-4-methyl-6-oxo-2-phenylpyrimidin-1(6H)-yl]acetyl}amino)benzoate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein binding.
Industry: The compound can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of ethyl 4-({[5-(2-hydroxyethyl)-4-methyl-6-oxo-2-phenylpyrimidin-1(6H)-yl]acetyl}amino)benzoate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. The pathways involved can include signal transduction, metabolic processes, and gene expression regulation.
Comparison with Similar Compounds
Similar Compounds
Ethyl 4-({[5-(2-hydroxyethyl)-4-methyl-6-oxo-2-phenylpyrimidin-1(6H)-yl]acetyl}amino)benzoate: This compound is unique due to its specific functional groups and structure.
5-(2-Hydroxyethyl)-4-methylthiazole: Similar in having a hydroxyethyl group but differs in the core structure.
4-Hydroxy-2-quinolones: Shares some structural similarities but has different biological activities.
Uniqueness
This compound is unique due to its combination of a pyrimidine ring, benzoate ester, and various functional groups, which confer specific chemical and biological properties not found in other similar compounds.
Properties
Molecular Formula |
C24H25N3O5 |
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Molecular Weight |
435.5 g/mol |
IUPAC Name |
ethyl 4-[[2-[5-(2-hydroxyethyl)-4-methyl-6-oxo-2-phenylpyrimidin-1-yl]acetyl]amino]benzoate |
InChI |
InChI=1S/C24H25N3O5/c1-3-32-24(31)18-9-11-19(12-10-18)26-21(29)15-27-22(17-7-5-4-6-8-17)25-16(2)20(13-14-28)23(27)30/h4-12,28H,3,13-15H2,1-2H3,(H,26,29) |
InChI Key |
HQLNOTQDDXIYRV-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)CN2C(=NC(=C(C2=O)CCO)C)C3=CC=CC=C3 |
Origin of Product |
United States |
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